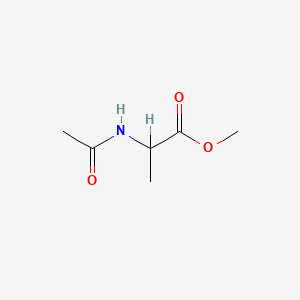

Methyl 2-acetamidopropanoate

Overview

Description

Methyl 2-acetamidopropanoate is a chemical compound with the IUPAC name methyl (2R)-2-(acetylamino)propanoate . It has a molecular weight of 145.16 and its InChI code is 1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1 .

Molecular Structure Analysis

The molecular formula of Methyl 2-acetamidopropanoate is C6H11NO3 . It contains a total of 20 bonds; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Physical And Chemical Properties Analysis

Methyl 2-acetamidopropanoate is a solid or semi-solid or lump or liquid . It is colorless to yellow in appearance . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .Scientific Research Applications

1. Potential Bioactivity in Analgesics and Antidyslipidemic Agents

Methyl 2-acetamidopropanoate shows potential bioactivity, particularly as an analgesic and antidyslipidemic agent. A study by Navarrete-Vázquez et al. (2011) explored the synthesis and crystal structure of a related compound, demonstrating its promise in these areas (Navarrete-Vázquez et al., 2011).

2. Catalytic Applications

In the field of catalysis, Metallinos and Du (2009) studied iridium(I) complexes involving methyl 2-acetamidopropanoate. They found these complexes showed catalytic activity and enantioselectivity in the hydrogenation of acetamidoacrylates (Metallinos & Du, 2009).

3. Antiviral and Antiapoptotic Effects

A novel derivative of methyl 2-acetamidopropanoate exhibited significant antiviral and antiapoptotic effects, as shown in a study by Ghosh et al. (2008) on Japanese encephalitis. This suggests its potential therapeutic efficacy in treating viral infections (Ghosh et al., 2008).

4. Use in Battery Technology

In the domain of lithium-ion batteries, a study by Li et al. (2018) demonstrated the use of methyl acetate (a related compound) as a co-solvent in NMC532/graphite cells to improve charging times. This suggests potential applications of methyl 2-acetamidopropanoate in enhancing battery performance (Li et al., 2018).

5. Muscarinic Agonist Activity

Substituted N-(silatran-1-ylmethyl)acetamides, related to methyl 2-acetamidopropanoate, showed partial muscarinic agonist activity, indicating potential applications in neurotransmitter modulation. This was explored in a study by Pukhalskaya et al. (2010) (Pukhalskaya et al., 2010).

Safety and Hazards

Methyl 2-acetamidopropanoate is classified under the GHS07 hazard class . The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name |

methyl 2-acetamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGVVDYNRHNTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949461 | |

| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamidopropanoate | |

CAS RN |

26629-33-4 | |

| Record name | N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)

![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)

![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)

![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)

![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)

![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)

![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)